molecular formula C16H12ClNO2 B2803033 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid CAS No. 1411729-09-3

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid

Cat. No. B2803033
CAS RN: 1411729-09-3
M. Wt: 285.73
InChI Key: OYFBDJYWQDOOPW-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid” is a complex organic molecule that contains an indole ring, a carboxylic acid group, and a 2-chlorobenzyl group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The 2-chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached to adjacent carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxylic acid group, and the 2-chlorobenzyl group . The exact arrangement of these groups within the molecule would depend on the specific synthesis process used .


Chemical Reactions Analysis

This compound, like other indole derivatives, might undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The chlorine atom in the 2-chlorobenzyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the chlorine atom could make it more reactive .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including compounds with the indole-5-carboxylic acid scaffold, have demonstrated significant antimicrobial properties. These derivatives exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have explored their potential as novel antibiotics and antifungal agents .

Kinase Inhibition

Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives—related to our compound—have demonstrated kinase inhibitory activity. Kinases play essential roles in cell signaling, and inhibiting specific kinases can be therapeutically relevant in cancer, inflammation, and other diseases.

Future Directions

Indole derivatives are of interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research on “1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid” and similar compounds could focus on exploring their potential therapeutic uses .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-14-4-2-1-3-13(14)10-18-8-7-11-9-12(16(19)20)5-6-15(11)18/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFBDJYWQDOOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid

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